molecular formula C14H8FNO3 B8373895 2-(4-Fluorophenyl)benzoxazole-4-carboxylic acid

2-(4-Fluorophenyl)benzoxazole-4-carboxylic acid

Cat. No. B8373895
M. Wt: 257.22 g/mol
InChI Key: FWCMFIBVHSCOAJ-UHFFFAOYSA-N
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Patent
US08088760B2

Procedure details

To a suspension of 3-hydroxyanthranilic acid (0.153 g, 1.0 mmol) in toluene (10 mL) was added 4-fluorobenzoyl chloride (0.475 g, 3.0 mmol) followed by pyridine (0.275 g, 3.5 mmol) at room temperature. The resulting mixture was stirred at room temperature for 30 minutes then heated to 80° C. for 1 hr. After this time the reaction was cooled and poured into a mixture of ethyl acetate (50 mL) and 5% aqueous hydrochloric acid (20 mL). Subsequent separation of the layers, drying the organic over MgSO4 and filtration afforded a solution. After removal of the solvent, the residue was dissolved in toluene (20 mL) and the solution treated with 4-methylbenzenesulfonic acid (0.4 g, 2.1 mmol). The reaction mixture was then heated to reflux overnight. After this time the reaction was cooled and poured into water (100 mL), the organic layer was separated, washed with water (100 mL), dried over anhydrous magnesium sulfate and concentrated to give a solid. Re-crystallization of this solid from acetate gave 2-(4-fluorophenyl)benzo[d]oxazole-4-carboxylic acid as a white solid product (0.064 g, yield 24.9%). LC-MS (ESI) m/z 258 [M+1]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.153 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.475 g
Type
reactant
Reaction Step Three
Quantity
0.275 g
Type
reactant
Reaction Step Four
Quantity
0.4 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:4]([C:5]([OH:7])=[O:6])[C:3]=1[NH2:11].[F:12][C:13]1[CH:21]=[CH:20][C:16]([C:17](Cl)=O)=[CH:15][CH:14]=1.N1C=CC=CC=1.Cl.CC1C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1.O.C(OCC)(=O)C>[C:5]([O-:7])(=[O:6])[CH3:4].[F:12][C:13]1[CH:21]=[CH:20][C:16]([C:17]2[O:1][C:2]3[C:3](=[C:4]([C:5]([OH:7])=[O:6])[CH:8]=[CH:9][CH:10]=3)[N:11]=2)=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0.153 g
Type
reactant
Smiles
OC1=C(C(C(=O)O)=CC=C1)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.475 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Step Four
Name
Quantity
0.275 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0.4 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to 80° C. for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled
CUSTOM
Type
CUSTOM
Details
Subsequent separation of the layers
CUSTOM
Type
CUSTOM
Details
drying the
FILTRATION
Type
FILTRATION
Details
organic over MgSO4 and filtration
CUSTOM
Type
CUSTOM
Details
afforded a solution
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in toluene (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After this time the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)[O-]
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1OC=2C(N1)=C(C=CC2)C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.064 g
YIELD: PERCENTYIELD 24.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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